molecular formula C10H14FN B14751969 N,N-Diethyl-4-fluoroaniline CAS No. 347-39-7

N,N-Diethyl-4-fluoroaniline

Cat. No.: B14751969
CAS No.: 347-39-7
M. Wt: 167.22 g/mol
InChI Key: BLGCFZZVFXBRSW-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and two ethyl groups attached to the nitrogen atom. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-4-fluoroaniline can be synthesized through several methods. One common method involves the alkylation of 4-fluoroaniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-fluoroaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-diethyl-4-fluoronitrosoaniline using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of this compound derivatives with different functional groups.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

N,N-Diethyl-4-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: this compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N,N-Diethyl-4-fluoroaniline exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A simpler analogue with a single fluorine atom and no ethyl groups.

    N,N-Dimethyl-4-fluoroaniline: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethyl-4-chloroaniline: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

N,N-Diethyl-4-fluoroaniline is unique due to the presence of both ethyl groups and a fluorine atom, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

347-39-7

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

N,N-diethyl-4-fluoroaniline

InChI

InChI=1S/C10H14FN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3

InChI Key

BLGCFZZVFXBRSW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)F

Origin of Product

United States

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